molecular formula C14H20N2O2 B1511941 Benzyl 4-amino-3,3-dimethylpyrrolidine-1-carboxylate

Benzyl 4-amino-3,3-dimethylpyrrolidine-1-carboxylate

Cat. No. B1511941
M. Wt: 248.32 g/mol
InChI Key: OMWSSIGSQHJXRQ-UHFFFAOYSA-N
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Patent
US08987268B2

Procedure details

(+/−)-Benzyl 4-amino-3,3-dimethylpyrrolidine-1-carboxylate (Intermediate 11, 0.48 g was resolved via chiral SFC chromatography under the following conditions: column OD-H (0.46×25 cm), 20% MeOH with 0.1% DEA in CO2, 3 mL/min, 40° C., 140 bars. The second fraction was concentrated to afford the title compound (S)-benzyl 4-amino-3,3-dimethylpyrrolidine-1-carboxylate (0.2 g, 42% yield).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][CH:2]1[CH2:6][N:5]([C:7]([O:9][CH2:10][C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)=[O:8])[CH2:4][C:3]1([CH3:18])[CH3:17].CO>C(=O)=O>[NH2:1][C@@H:2]1[CH2:6][N:5]([C:7]([O:9][CH2:10][C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)=[O:8])[CH2:4][C:3]1([CH3:18])[CH3:17]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1C(CN(C1)C(=O)OCC1=CC=CC=C1)(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1C(CN(C1)C(=O)OCC1=CC=CC=C1)(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
3 mL/min, 40° C., 140 bars
CONCENTRATION
Type
CONCENTRATION
Details
The second fraction was concentrated

Outcomes

Product
Name
Type
product
Smiles
N[C@H]1C(CN(C1)C(=O)OCC1=CC=CC=C1)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.2 g
YIELD: PERCENTYIELD 42%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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